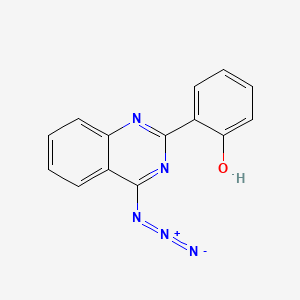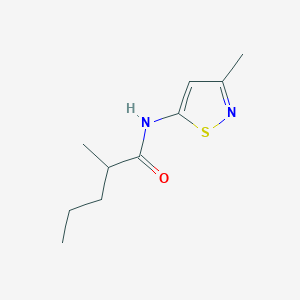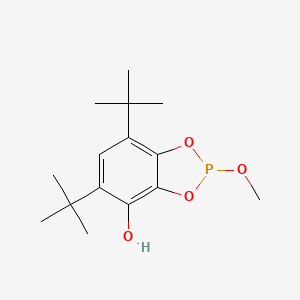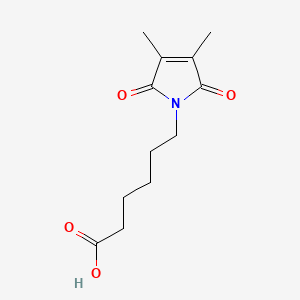
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and quinazoline functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution using sodium azide on a suitable halogenated quinazoline derivative.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,4-dien-1-one moiety through a series of cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrene intermediates.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitrene intermediates and their subsequent rearrangement products.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Wirkmechanismus
The mechanism of action of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to form reactive intermediates, such as nitrenes, upon activation. These intermediates can interact with various molecular targets, leading to modifications in biological pathways or the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidoquinazoline: Lacks the cyclohexa-2,4-dien-1-one moiety.
6-(4-Aminquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: Contains an amino group instead of an azido group.
Eigenschaften
CAS-Nummer |
63399-60-0 |
|---|---|
Molekularformel |
C14H9N5O |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-(4-azidoquinazolin-2-yl)phenol |
InChI |
InChI=1S/C14H9N5O/c15-19-18-14-9-5-1-3-7-11(9)16-13(17-14)10-6-2-4-8-12(10)20/h1-8,20H |
InChI-Schlüssel |
DCCUNIIQJYAEIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)



![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)



![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
